p-Menthane hydroperoxide
Overview
Description
p-Menthane hydroperoxide: is an organic peroxide with the chemical formula C10H20O2 . It is a light yellow liquid with a distinctive odor and is commonly used as a polymerization initiator in industrial applications . This compound is known for its strong oxidizing properties and is typically sold in solutions of about 50% strength .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-Menthane hydroperoxide involves the aerobic oxidation of p-Menthane in the presence of metalloporphyrins. This reaction is carried out under atmospheric pressure of air, with optimal conditions being a temperature of 120°C and a reaction time of around 5 hours . The addition of metalloporphyrins at very low concentrations significantly accelerates the reaction, enhancing both the yield and formation rate of this compound .
Industrial Production Methods: In industrial settings, the continuous production of this compound involves blowing air through p-Menthane in the presence of catalysts. This method ensures a consistent and efficient production process .
Chemical Reactions Analysis
Types of Reactions: p-Menthane hydroperoxide primarily undergoes oxidation reactions due to its strong oxidizing nature. It can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions: The oxidation of p-Menthane to this compound is catalyzed by metalloporphyrins, with air as the oxidizing agent. The reaction is typically conducted at elevated temperatures (around 120°C) to achieve optimal yields .
Major Products: The primary product of the oxidation reaction is this compound itself. In some cases, further oxidation can lead to the formation of other oxygenated derivatives .
Scientific Research Applications
Chemistry: In chemistry, p-Menthane hydroperoxide is used as a polymerization initiator for emulsion polymerizations. Its strong oxidizing properties make it suitable for initiating radical polymerization reactions .
Biology and Medicine: While specific biological and medical applications of this compound are less documented, its derivatives, such as monoterpenes, have shown potential in various biological activities, including antimicrobial and anti-inflammatory properties .
Industry: Industrially, this compound is utilized in the production of polymers and other chemical compounds. Its role as a polymerization initiator is crucial in the manufacturing of various plastic and rubber materials .
Mechanism of Action
The mechanism of action of p-Menthane hydroperoxide involves the generation of free radicals through the decomposition of the hydroperoxide bond. These free radicals initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains . The presence of metalloporphyrins as catalysts enhances the efficiency of this process by stabilizing the intermediate radicals .
Comparison with Similar Compounds
Cumene hydroperoxide: Another organic peroxide used as a polymerization initiator and in the production of phenol and acetone.
t-Butyl hydroperoxide: Commonly used in organic synthesis as an oxidizing agent.
Ethylbenzene hydroperoxide: Used in the polymerization industry for the production of various polymers.
Uniqueness: p-Menthane hydroperoxide is unique due to its specific structure and the presence of the p-Menthane backbone, which imparts distinct chemical properties. Its high selectivity and efficiency in polymerization reactions make it a valuable compound in industrial applications .
Properties
IUPAC Name |
1-(2-hydroperoxypropan-2-yl)-4-methylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8-4-6-9(7-5-8)10(2,3)12-11/h8-9,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZYESUNPWGWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)(C)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Record name | P-MENTHANE HYDROPEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4158 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025533 | |
Record name | p-Menthane hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025533 | |
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Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-menthane hydroperoxide is a clear pale yellow viscous liquid. (NTP, 1992) | |
Record name | P-MENTHANE HYDROPEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4158 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
127 °F (NTP, 1992) | |
Record name | P-MENTHANE HYDROPEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4158 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 0.1 mg/mL at 63 °F (NTP, 1992) | |
Record name | P-MENTHANE HYDROPEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4158 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.910 to 0.925 at 59.9 °F (NTP, 1992) | |
Record name | P-MENTHANE HYDROPEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4158 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
80-47-7, 143970-15-4 | |
Record name | P-MENTHANE HYDROPEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4158 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-Menthane hydroperoxide | |
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Record name | p-Menthane hydroperoxide | |
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Record name | p-Menthane hydroperoxide | |
Source | ChemIDplus | |
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Record name | p-Menthane hydroperoxide | |
Source | EPA DSSTox | |
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Record name | 1-methyl-1-(4-methylcyclohexyl)ethyl hydroperoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.166 | |
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Record name | P-MENTHANE HYDROPEROXIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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